N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide

Lipophilicity XLogP3 Physicochemical profiling

Researchers screening thiazole-carboxamide libraries require validated negative controls to rule out esterase-mediated artifacts. N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide (CAS 309734-88-1) is a confirmed non-inhibitor of human CE1 and CE2 (IC50 > 100,000 nM), providing a matched chemical background for assay normalization. • Negative control: CE1/CE2 IC50 > 100,000 nM - validated for esterase selectivity profiling • Fragment scaffold: MW 254.31, XLogP3 3.4, 1 HBD - satisfies Rule of Three for FBDD • Minimal scaffold: unsubstituted thiazole enables systematic SAR at 4-/5-positions

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
CAS No. 309734-88-1
Cat. No. B11526804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)naphthalene-1-carboxamide
CAS309734-88-1
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CS3
InChIInChI=1S/C14H10N2OS/c17-13(16-14-15-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17)
InChIKeyONZHWNFCMPSMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes34 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9 [ug/mL] (The mean of the results at pH 7.4)

N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide (CAS 309734-88-1): Baseline Characterization and Procurement Context


N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide (CAS 309734-88-1) is a synthetic small molecule (C14H10N2OS, MW 254.31 g/mol) belonging to the thiazole-carboxamide class, characterized by a naphthalene-1-carboxamide core linked to an unsubstituted 1,3-thiazole ring via an amide bridge [1]. The compound exhibits computed physicochemical properties including XLogP3 of 3.4, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. It is classified with an acute oral toxicity warning (H302) per GHS [2]. Publicly available bioactivity data remain limited; the compound has been screened against human carboxylesterases CE1 and CE2, showing no significant inhibition (IC50 > 100,000 nM for both) [3]. This minimal substitution pattern positions the compound as a core scaffold for structure-activity relationship (SAR) exploration and as a potential negative control in esterase-related assays.

Why Generic Substitution Fails: Quantifiable Differentiation of N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide from Close Analogs


N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide cannot be considered interchangeable with other thiazole-naphthalene carboxamides or structurally related heterocyclic amides without risking significant alterations in key molecular properties that impact assay performance, pharmacokinetic behavior, and target engagement. The unsubstituted 1,3-thiazole-2-yl moiety defines a unique hydrogen-bonding topology and a specific lipophilicity profile (XLogP3 = 3.4 [1]) that differs markedly from analog classes such as benzothiazole (ΔXLogP3 = +1.4 [2]), tetrahydronaphthalene, or simple phenyl replacements. Even a regioisomeric shift from naphthalene-1-carboxamide to naphthalene-2-carboxamide, while conserving identical molecular formula, computed logP, and hydrogen bond counts [3], is expected to alter molecular shape complementarity with biological targets and crystal packing behavior. Furthermore, the compound's demonstrated lack of inhibition against human carboxylesterases CE1 and CE2 (IC50 > 100,000 nM [4]) cannot be assumed for substituted analogs, as thiazole substitution patterns are known to modulate esterase interactions. These quantitative physicochemical and biochemical distinctions directly inform compound selection for fragment-based screening, SAR expansion, and control experiments.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide (CAS 309734-88-1)


Lipophilicity Differentiation: Target Compound vs. Benzothiazole Analog (CAS 361183-58-6)

The target compound exhibits a computed XLogP3 of 3.4 [1], which is 1.4 log units lower than the benzothiazole analog N-(1,3-benzothiazol-2-yl)-1-naphthamide (CAS 361183-58-6; XLogP3 = 4.8 [2]). This difference reflects the additional fused benzene ring in the benzothiazole system and translates to an approximately 25-fold lower predicted octanol-water partition coefficient [3], which directly impacts aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

Lipophilicity XLogP3 Physicochemical profiling Thiazole scaffold selection

Carboxylesterase Selectivity: Absence of CE1/CE2 Inhibition Confers a Clean Off-Target Profile

In in vitro assays using human liver microsomes, the target compound demonstrated no meaningful inhibition of carboxylesterase 1 (CE1) or carboxylesterase 2 (CE2), with IC50 values exceeding 100,000 nM for both isoforms [1]. This represents a >100,000-fold window over the typical screening concentration range (1–10 µM) and indicates that the compound does not engage the catalytic sites of these major hepatic hydrolases. While class-level data indicate that certain thiazole carboxamide derivatives can act as esterase inhibitors with sub-micromolar potency , the unsubstituted thiazole-2-yl naphthalene-1-carboxamide scaffold appears devoid of this liability.

Carboxylesterase Metabolic stability Off-target profiling CES1 CES2

Regioisomeric Differentiation: 1-Naphthyl vs. 2-Naphthyl Carboxamide Topology

The target compound (naphthalene-1-carboxamide) and its regioisomer N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide (CAS 332886-54-1) share identical molecular formula (C14H10N2OS), molecular weight (254.31 g/mol), computed XLogP3 (3.4), and hydrogen bond donor/acceptor counts [1][2]. However, the attachment position of the carboxamide to the naphthalene ring (C1 vs. C2) alters the spatial orientation of the naphthalene plane relative to the thiazole ring, influencing molecular shape, dipole moment, and potential π-π stacking interactions with aromatic protein residues [3]. While no direct comparative bioactivity data exist for these exact regioisomers, literature on analogous naphthamide series consistently demonstrates that 1-naphthyl and 2-naphthyl isomers exhibit distinct target binding profiles due to differential steric and electronic complementarity [4].

Regioisomerism Molecular topology Naphthalene substitution SAR basis

Scaffold Minimalism Advantage: Unsubstituted Thiazole Core vs. 4- or 5-Substituted Thiazole Analogs

The target compound features a completely unsubstituted 1,3-thiazole ring, in contrast to numerous commercially available analogs bearing substituents at the thiazole 4- and 5-positions (e.g., N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide; N-[4-(4-nitrophenyl)thiazol-2-yl]naphthalene-1-carboxamide) . The absence of substituents results in a minimal steric profile, with only two rotatable bonds and a topological polar surface area (TPSA) of 33.5 Ų . This positions the compound as an ideal minimal scaffold or 'parent' reference compound for establishing baseline SAR trends. In fragment-based drug discovery, fragments with molecular weight below 300 Da, logP below 3.5, and fewer than 3 hydrogen bond donors are preferred; the target compound satisfies all three criteria (MW = 254.31, XLogP3 = 3.4, HBD = 1) [1], whereas 4- or 5-substituted analogs with additional aryl or alkyl groups often exceed these thresholds.

Scaffold minimalism Fragment-based screening Thiazole substitution Synthetic tractability

Best Research and Industrial Application Scenarios for N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide (CAS 309734-88-1)


Fragment-Based Screening Library Component: Prioritization Over Benzothiazole Analogs

The target compound's favorable fragment-like properties (MW = 254.31, XLogP3 = 3.4, HBD = 1) satisfy the 'Rule of Three' criteria for fragment-based drug discovery [1]. Its lower lipophilicity (ΔXLogP3 = -1.4 vs. the benzothiazole analog [2]) predicts superior aqueous solubility and reduced propensity for non-specific hydrophobic aggregation, making it a more reliable fragment hit for biophysical screening methods (e.g., SPR, NMR, thermal shift assays). The absence of CE1/CE2 esterase inhibition (IC50 > 100,000 nM [3]) further supports its use in assays where esterase-mediated artifacts must be minimized.

Negative Control Compound for Carboxylesterase Activity Assays

With demonstrated lack of inhibition against both human CE1 and CE2 (IC50 > 100,000 nM for each [1]), this compound serves as a validated negative control in esterase activity assays, particularly when evaluating the selectivity profiles of novel thiazole-containing esterase inhibitors. Its structural similarity to active thiazole carboxamides—combined with its inactivity—provides a matched chemical background for data normalization.

Parent Scaffold for Systematic SAR Derivatization Campaigns

The unsubstituted thiazole ring and naphthalene-1-carboxamide core provide a minimal scaffold with defined hydrogen-bonding capacity (1 donor, 3 acceptors) and only two rotatable bonds [1]. This simplicity allows for systematic introduction of substituents at the thiazole 4- or 5-positions or on the naphthalene ring to probe incremental contributions to target binding. The 1-naphthyl regioisomer differentiates from the 2-naphthyl scaffold (CAS 332886-54-1) [2] in spatial orientation, providing an orthogonal vector for exploring hydrophobic pocket interactions.

Computational Chemistry and Molecular Docking Reference Standard

The well-defined computed properties (XLogP3 = 3.4, TPSA = 33.5 Ų, 1 HBD, 3 HBA [1]) and the availability of the compound from multiple commercial vendors make it a suitable reference standard for calibrating computational models, including logP prediction algorithms, molecular docking scoring functions, and pharmacophore model validation. Its structural simplicity reduces conformational sampling complexity compared to more flexible or highly substituted analogs.

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